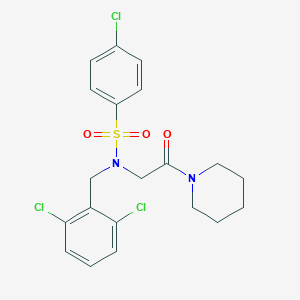
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to induce apoptosis in several cancer cell lines, including breast cancer and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its potent antibacterial and antifungal properties. This makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.
One of the limitations of using 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its complex synthesis method. This makes it difficult and time-consuming to produce large quantities of this compound. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde. One potential direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments. Finally, the potential anticancer properties of this compound should be further explored to determine its potential as a new cancer treatment.
Métodos De Síntesis
The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde involves several steps. The first step is the synthesis of 4-chlorobenzyl bromide, which is then reacted with indole to form 5-bromo-1-(4-chlorobenzyl)-1H-indole. This intermediate compound is then oxidized to form 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carboxaldehyde, which is further converted to 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde.
Aplicaciones Científicas De Investigación
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde has several potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, which makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.
Propiedades
Fórmula molecular |
C16H11BrClNO |
|---|---|
Peso molecular |
348.62 g/mol |
Nombre IUPAC |
5-bromo-1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11BrClNO/c17-13-3-6-16-15(7-13)12(10-20)9-19(16)8-11-1-4-14(18)5-2-11/h1-7,9-10H,8H2 |
Clave InChI |
LWNJVOCCPXQPDU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

amino]acetamide](/img/structure/B297393.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)